Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methyl ester group and a 3-bromophenylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate typically involves the reaction of 3-bromophenylamine with methyl 5-formylfuran-2-carboxylate. The reaction is carried out in the presence of a suitable base, such as triethylamine, in a solvent like methanol. The mixture is refluxed overnight, and the product is purified by flash column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has similar structural features but contains a fluorine and nitro group instead of a bromine atom.
Methyl 5-(3-aminophenyl)furan-2-carboxylate: This compound has an amino group instead of a bromine atom on the phenyl ring.
Methyl 5-(4-aminophenyl)furan-2-carboxylate: Similar to the previous compound but with the amino group in the para position.
Uniqueness
Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, the combination of the furan ring and the bromophenylamino group imparts specific biological activities that are not observed in similar compounds .
Biological Activity
Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate is a compound characterized by its unique structure, which includes a furan ring, a carboxylate group, and a bromophenyl amino side chain. This structural configuration suggests potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Despite limited direct studies on this specific compound, insights can be drawn from related furan derivatives and brominated compounds.
- Molecular Formula : C13H12BrNO3
- Molecular Weight : 310.14 g/mol
- CAS Number : 1152696-94-0
The presence of the bromine atom in the phenyl group is significant as it may enhance the compound's reactivity and biological activity compared to non-brominated analogs.
Antimicrobial Activity
Furan derivatives are known for their antimicrobial properties. Studies indicate that compounds with similar structures often exhibit significant effects against various bacterial strains and fungi. For instance, derivatives of furan have been documented to show promising activity against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The anticancer potential of this compound can be inferred from studies on related compounds. Furan derivatives have been shown to inhibit cancer cell growth through various mechanisms, including apoptosis induction and inhibition of specific oncogenic pathways. For example, compounds structurally related to this furan derivative have demonstrated cytotoxic effects on cancer cell lines such as HeLa and HepG2 .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound X | HeLa | 10 | Induces apoptosis |
Compound Y | HepG2 | 15 | Inhibits proliferation |
Case Studies
- Synthesis and Testing of Furan Derivatives : A study synthesized various furan derivatives, including those with amino substitutions, and evaluated their cytotoxicity against multiple cancer cell lines. The findings indicated that certain modifications significantly enhanced biological activity .
- Structure-Activity Relationship (SAR) : Research into the SAR of furan compounds has highlighted that bromination at specific positions can enhance biological efficacy. This suggests that this compound may possess similar enhancements due to its unique structure .
Properties
Molecular Formula |
C13H12BrNO3 |
---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
methyl 5-[(3-bromoanilino)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-17-13(16)12-6-5-11(18-12)8-15-10-4-2-3-9(14)7-10/h2-7,15H,8H2,1H3 |
InChI Key |
VHGVAZCIOXZFFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CNC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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